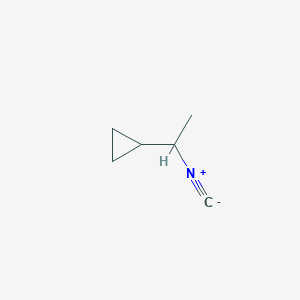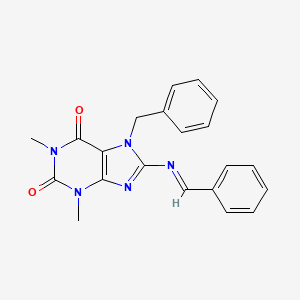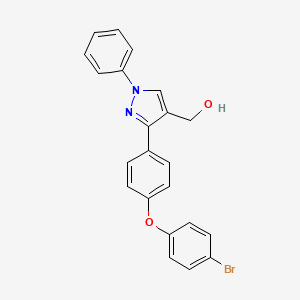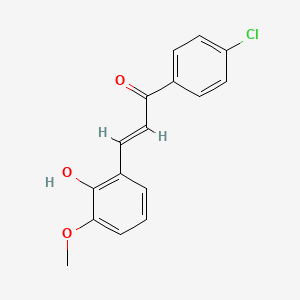
(1-Isocyanoethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Isocyanoethyl)cyclopropane: is an organic compound with the molecular formula C6H9N . It is characterized by the presence of an isocyano group attached to an ethyl group, which is further connected to a cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isocyanoethyl)cyclopropane typically involves the reaction of cyclopropylmethylamine with phosgene or similar reagents to introduce the isocyano group. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve the required product quality.
化学反応の分析
Types of Reactions: (1-Isocyanoethyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry: (1-Isocyanoethyl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.
作用機序
The mechanism by which (1-Isocyanoethyl)cyclopropane exerts its effects depends on the specific reaction or application. In general, the isocyano group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity is exploited in both chemical synthesis and potential biological applications.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes or other proteins, leading to modifications in their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
- (2-Isocyanoethyl)cyclopropane
- (1-Isocyanoethyl)cyclobutane
- (1-Isocyanoethyl)cyclohexane
Comparison: Compared to its analogs, (1-Isocyanoethyl)cyclopropane is unique due to the strain in the cyclopropane ring, which can influence its reactivity and stability. This makes it particularly interesting for studying ring strain effects and for applications where high reactivity is desired.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
特性
分子式 |
C6H9N |
|---|---|
分子量 |
95.14 g/mol |
IUPAC名 |
1-isocyanoethylcyclopropane |
InChI |
InChI=1S/C6H9N/c1-5(7-2)6-3-4-6/h5-6H,3-4H2,1H3 |
InChIキー |
IKVCNNRLPOMRMF-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)

![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)








![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)
